molecular formula C12H20N3O+ B15283442 2-[(Dimethylamino)methyl]-3-(dimethylcarbamoyl)-1-methylpyridinium

2-[(Dimethylamino)methyl]-3-(dimethylcarbamoyl)-1-methylpyridinium

Cat. No.: B15283442
M. Wt: 222.31 g/mol
InChI Key: KZDWEOQHRXACJW-UHFFFAOYSA-N
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Description

3-[(dimethylamino)carbonyl]-2-[(dimethylamino)methyl]-1-methylpyridinium is a complex organic compound with a unique structure that includes a pyridinium ring substituted with dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(dimethylamino)carbonyl]-2-[(dimethylamino)methyl]-1-methylpyridinium typically involves the reaction of a pyridinium precursor with dimethylamine and a carbonylating agent. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-[(dimethylamino)carbonyl]-2-[(dimethylamino)methyl]-1-methylpyridinium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.

    Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium oxides, while reduction can produce amine derivatives.

Scientific Research Applications

3-[(dimethylamino)carbonyl]-2-[(dimethylamino)methyl]-1-methylpyridinium has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a drug candidate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(dimethylamino)carbonyl]-2-[(dimethylamino)methyl]-1-methylpyridinium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(dimethylamino)carbonyl]oxy-N,N,N-trimethylbenzeneaminium methyl sulfate
  • N-[3-(dimethylamino)propyl]-2-({[4-({[4-(formylamino)-1-methyl-1h-pyrrol-2-yl]carbonyl}amino)-1-methyl-1h-pyrrol-2-yl]carbonyl}amino)-5-isopropyl-1,3-thiazole-4-carboxamide

Uniqueness

3-[(dimethylamino)carbonyl]-2-[(dimethylamino)methyl]-1-methylpyridinium is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H20N3O+

Molecular Weight

222.31 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-N,N,1-trimethylpyridin-1-ium-3-carboxamide

InChI

InChI=1S/C12H20N3O/c1-13(2)9-11-10(12(16)14(3)4)7-6-8-15(11)5/h6-8H,9H2,1-5H3/q+1

InChI Key

KZDWEOQHRXACJW-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=CC(=C1CN(C)C)C(=O)N(C)C

Origin of Product

United States

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